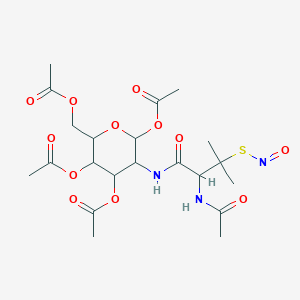
N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose is a complex organic compound known for its nitric oxide (NO) donating properties. This compound is a derivative of penicillamine and is used extensively in biochemical research due to its ability to release nitric oxide under physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose involves the nitrosation of N-acetyl-D,L-penicillamine. The reaction typically requires an acidic environment to facilitate the formation of the nitroso group. Common reagents used in this process include sodium nitrite and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in a solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to release nitric oxide.
Reduction: It can be reduced to its corresponding amine.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitric oxide, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a nitric oxide donor in various chemical reactions.
Biology: Employed in studies involving cellular signaling and vasodilation.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its vasodilatory properties.
Industry: Utilized in the development of NO-releasing materials and coatings
Mechanism of Action
The primary mechanism of action of this compound involves the release of nitric oxide. Nitric oxide acts as a signaling molecule, influencing various physiological processes such as vasodilation and neurotransmission. The compound interacts with molecular targets like soluble guanylyl cyclase, leading to the activation of cyclic GMP pathways .
Comparison with Similar Compounds
Similar Compounds
S-Nitrosoglutathione: Another nitric oxide donor with similar properties.
S-Nitroso-N-acetylpenicillamine: A closely related compound with similar applications.
Uniqueness
N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose is unique due to its specific structure, which allows for controlled release of nitric oxide under physiological conditions. This makes it particularly useful in research settings where precise NO delivery is required .
Properties
Molecular Formula |
C21H31N3O12S |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
[5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30) |
InChI Key |
VISYVRBZWPNIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O |
Synonyms |
N-(S-nitroso-N-acetylpenicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose RIG 200 RIG200 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B1230373.png)

![2-[22-(Cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine](/img/structure/B1230378.png)
![2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester](/img/structure/B1230379.png)
![N-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,3-diazinane-1-carboxamide](/img/structure/B1230380.png)
![N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide](/img/structure/B1230382.png)
![N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B1230383.png)





